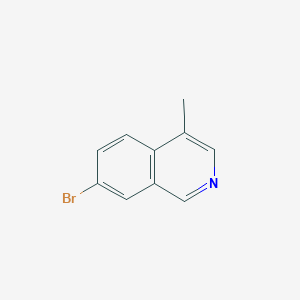

7-Bromo-4-methylisoquinoline

描述

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Chemical Research

The isoquinoline framework, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif present in a vast number of natural products and synthetic compounds. Its significance is rooted in the wide spectrum of pharmacological activities its derivatives have been shown to possess. nih.gov Isoquinoline-based molecules are integral to the treatment of a wide array of diseases, including cancer, microbial and viral infections, and neurological disorders. nih.govnih.gov

The therapeutic importance of this scaffold has made it an attractive target for synthetic organic chemists. Consequently, a great deal of research is dedicated to developing novel and efficient methods for constructing and functionalizing the isoquinoline skeleton. pharmaffiliates.com Beyond medicine, isoquinoline derivatives are also utilized as chiral ligands in asymmetric synthesis and as fluorosensors in materials science. This broad utility solidifies the isoquinoline core as a "privileged scaffold" in drug discovery and chemical research. nih.gov

Research Context of Substituted Isoquinolines

The diverse properties of isoquinoline-based compounds are heavily influenced by the nature and position of substituents on the heterocyclic ring system. The strategic placement of different functional groups allows chemists to fine-tune the molecule's electronic, steric, and physicochemical properties, thereby modulating its biological activity. nih.gov Research has shown, for example, that substitutions at the C1, C3, and C4 positions can drastically alter a compound's pharmacological effects. sigmaaldrich.com

Halogenated isoquinolines, such as those containing bromine, are particularly important. The bromine atom serves as a versatile synthetic "handle," enabling a wide range of subsequent chemical modifications. It is an excellent leaving group and a key participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination). These reactions allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful platform for creating molecular diversity. sigmaaldrich.com Therefore, the synthesis of specifically substituted halo-isoquinolines is a critical endeavor for building libraries of complex molecules for biological screening. nih.gov

Research Imperatives for 7-Bromo-4-methylisoquinoline

Within this context, this compound (see Table 1) emerges as a compound of significant strategic interest. While not typically an end-product itself, it serves as a crucial intermediate for the synthesis of more complex, high-value molecules. The research imperatives for this compound are primarily driven by its synthetic utility.

The bromine atom at the 7-position is the compound's most reactive site for elaboration. Its presence allows for the introduction of a wide variety of substituents through cross-coupling chemistry. This is particularly relevant in the field of medicinal chemistry, where the 7-position of the isoquinoline scaffold has been identified as a key site for modulating biological activity. For instance, a 2011 study in Bioorganic & Medicinal Chemistry explored a series of 7-substituted isoquinoline derivatives as inhibitors of myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR) kinase. nih.gov The study demonstrated that the nature of the group at the 7-position directly impacts the compound's inhibitory potency against these cancer-relevant targets (see Table 2). nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the known identifiers and calculated properties for the title compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 958880-29-0 | bldpharm.com |

| Molecular Formula | C₁₀H₈BrN | bldpharm.com |

| Molecular Weight | 222.08 g/mol | bldpharm.com |

| SMILES | CC1=CN=CC2=C1C=CC(Br)=C2 | bldpharm.com |

Table 2: Research Findings on 7-Substituted Isoquinolines as Kinase Inhibitors This table summarizes key findings from a study on related compounds, highlighting the importance of the 7-position substituent for biological activity. The study synthesized a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles and tested their inhibitory effects.

| 7-Position Substituent (R) | MLCK Inhibition (IC₅₀) | EGFR Inhibition (IC₅₀) | Key Finding |

| -H | 10.3 µM | > 100 µM | Baseline activity. |

| -OMe (Methoxy) | 0.8 µM | 11.2 µM | A more than 10-fold increase in MLCK inhibition compared to hydrogen. |

| -SMe (Methylthio) | 0.16 µM | 1.1 µM | The most potent derivative in the series for both kinases. |

| -SO₂Me (Methylsulfonyl) | > 100 µM | > 100 µM | The electron-withdrawing sulfonyl group abolished activity. |

| (Data sourced from Bioorganic & Medicinal Chemistry, 2011, 19(1), 429-39) nih.gov |

This data demonstrates that modifications at the 7-position, accessible from a 7-bromo precursor, are critical for tuning kinase inhibitory activity. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-bromo-4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCNWNMFAYTPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679860 | |

| Record name | 7-Bromo-4-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958880-29-0 | |

| Record name | 7-Bromo-4-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 7 Bromo 4 Methylisoquinoline

Nucleophilic and Electrophilic Aromatic Substitution Reactions

Reactivity of the Bromine Atom at C7 for Nucleophilic Displacement

The bromine atom at the C7 position of 7-bromo-4-methylisoquinoline is generally unreactive towards classical nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to proceed, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group wuxiapptec.commdpi.com. In this compound, the bromine atom is on the benzenoid ring, and the electron-withdrawing effect of the ring nitrogen is not sufficiently transmitted to activate the C7 position for direct displacement by common nucleophiles under standard conditions.

However, under forcing conditions or through metal-catalyzed pathways, nucleophilic displacement of the bromine can be achieved. For instance, reactions with strong nucleophiles at high temperatures might lead to substitution, although such conditions can often lead to side reactions and are generally low-yielding. More efficient methods for introducing nucleophiles at the C7 position typically involve transition metal-catalyzed cross-coupling reactions, which are discussed in a later section.

Influence of Substituent Electron Distribution on Electrophilic Attack Sites

In electrophilic aromatic substitution reactions, the isoquinoline (B145761) ring system is generally deactivated due to the electron-withdrawing nature of the pyridine (B92270) ring. Electrophilic attack, therefore, preferentially occurs on the more electron-rich benzenoid ring mdpi.com. The directing effects of the existing substituents, the methyl group at C4 and the bromine atom at C7, along with the influence of the ring nitrogen, determine the regioselectivity of the substitution.

The nitrogen atom in the isoquinoline ring deactivates the heterocyclic ring towards electrophilic attack and directs incoming electrophiles to the benzenoid ring, primarily at positions C5 and C8 mdpi.com. The methyl group at C4 is an activating, ortho-, para-directing group, which would favor substitution at C5. Conversely, the bromine atom at C7 is a deactivating but ortho-, para-directing group, which would favor substitution at C6 and C8.

Considering these combined effects, electrophilic substitution on this compound is predicted to be complex, potentially leading to a mixture of products. The most likely sites for electrophilic attack are C5 and C8, as these positions are activated by being "alpha" to the fused benzene (B151609) ring, a generally observed trend in the electrophilic substitution of quinolines and isoquinolines mdpi.com. The precise outcome would depend on the specific electrophile and reaction conditions used.

Cross-Coupling Reactions for Diversified Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, offering a mild and efficient way to form new carbon-carbon and carbon-heteroatom bonds at the C7 position.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base masterorganicchemistry.comlibretexts.org. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the C7 position.

The general reaction involves the coupling of this compound with an aryl or heteroaryl boronic acid (or its ester) organic-chemistry.org. A variety of palladium catalysts, ligands, bases, and solvent systems can be employed, with the choice often depending on the specific coupling partners.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents generalized conditions and typical yields for Suzuki-Miyaura reactions of aryl bromides, which are expected to be applicable to this compound based on established methodologies.

| Aryl Bromide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| This compound (analog) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | High |

| This compound (analog) | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | High |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst organic-chemistry.org. This reaction is highly effective for the alkynylation of this compound at the C7 position, providing access to a range of substituted alkynes which are valuable synthetic intermediates.

The reaction typically involves treating this compound with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent.

Table 2: Illustrative Conditions for Sonogashira Coupling of Aryl Bromides This table provides examples of Sonogashira coupling conditions for aryl bromides, which serve as a model for the expected reactivity of this compound.

| Aryl Bromide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| This compound (analog) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | High |

| This compound (analog) | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 80 | High |

Buchwald-Hartwig Amination and Related Carbon-Nitrogen Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine researchgate.netwikipedia.org. This reaction is a powerful method for introducing a wide variety of nitrogen-based functional groups at the C7 position of this compound.

The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base pressbooks.pub. The choice of ligand is crucial for the success of the reaction and often depends on the steric and electronic properties of the amine.

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides This table outlines typical conditions for the Buchwald-Hartwig amination of aryl bromides, which are expected to be applicable to this compound.

| Aryl Bromide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| This compound (analog) | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High |

| This compound (analog) | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | High |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Negishi, Stille)

The bromine atom at the C-7 position of this compound serves as a versatile handle for carbon-carbon bond formation through various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.org For this compound, this reaction provides a direct method for introducing alkenyl substituents at the C-7 position. Typical conditions involve a palladium catalyst such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), a phosphine ligand, and a base like triethylamine or potassium carbonate. wikipedia.org The reaction generally proceeds with high stereoselectivity, favoring the formation of the trans-alkene product. organic-chemistry.org

The Negishi coupling utilizes an organozinc reagent to couple with an aryl halide, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds. wikipedia.org The this compound substrate can be coupled with various alkyl-, vinyl-, or aryl-zinc reagents to produce a diverse array of 7-substituted isoquinolines. The organozinc reagents can often be prepared in situ before the coupling step. wikipedia.org

The Stille reaction employs organostannane (organotin) reagents for the cross-coupling with aryl halides, catalyzed by palladium complexes. wikipedia.org Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.org This reaction offers a broad scope for the R-group on the tin reagent, including alkyl, alkenyl, aryl, and alkynyl groups. wikipedia.orgorganic-chemistry.org A key consideration for the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org

Below is a table summarizing representative conditions for these coupling reactions as they would apply to this compound, based on general principles of these reactions.

Table 1: Representative Conditions for Transition Metal-Catalyzed Coupling Reactions

| Reaction | Catalyst | Ligand (optional) | Base/Additive | Solvent | Typical Temperature | Product Type |

|---|---|---|---|---|---|---|

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, PHOX, BINAP | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 °C | 7-Alkenyl-4-methylisoquinoline |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃, dppe | - | THF, DMF | Room Temp. to 100 °C | 7-Alkyl/Aryl/Vinyl-4-methylisoquinoline |

| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | AsPh₃ | LiCl, Cu(I) salts | Toluene, Dioxane | 80-120 °C | 7-Alkyl/Aryl/Vinyl/Alkynyl-4-methylisoquinoline |

Oxidation and Reduction Chemistry

The isoquinoline ring system can undergo oxidation under various conditions. A notable transformation is the oxidation of the heterocyclic core to form isoquinoline-1,3,4(2H)-triones. This has been achieved through an in situ air oxidation process following the reaction of related aromatic ketones with primary amines. nih.gov While this specific multi-step cascade has not been reported for this compound itself, it points to the susceptibility of the isoquinoline scaffold to oxidative transformations, particularly at the C-1, C-3, and C-4 positions under certain reaction pathways. Direct oxidation of the methyl group at C-4 could potentially yield the corresponding carboxylic acid or aldehyde, although this would require specific reagents to avoid oxidation of the nitrogen-containing ring.

The pyridine portion of the isoquinoline nucleus is susceptible to reduction, leading to the formation of dihydro- and tetrahydroisoquinolines. Catalytic hydrogenation is a common method for this transformation. Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), or Raney nickel under a hydrogen atmosphere, the pyridine ring can be selectively reduced while leaving the benzene ring intact. This process converts this compound into 7-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline.

Another approach involves the use of chemical reducing agents. Sodium borohydride (NaBH₄) in the presence of an acid or other hydride donors can be effective for the reduction of the C=N bond in 3,4-dihydroisoquinoline intermediates, which are precursors in some isoquinoline syntheses. clockss.org The reduction of the fully aromatic isoquinoline ring generally requires more forcing conditions or catalytic methods.

Table 2: Common Methods for the Reduction of the Isoquinoline Ring

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol, RT to 50°C | 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline |

| H₂ / PtO₂ | Acetic Acid, RT | 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline |

Cycloaddition Reactions and Annulation Pathways

The isoquinoline ring system, despite its aromaticity, can participate in cycloaddition reactions, providing a powerful route to complex, three-dimensional structures. One notable example is the photochemical intermolecular [4+2] dearomative cycloaddition reaction between bicyclic azaarenes, including isoquinolines, and various alkenes. nih.gov This type of reaction, often mediated by energy transfer, can overcome the inherent stability of the aromatic system to construct novel polycyclic frameworks. Applying this to this compound would involve the diene portion of the pyridine ring reacting with an alkene, leading to a dearomatized product with significantly increased structural complexity. The substitution pattern on the isoquinoline, including the bromo and methyl groups, would be expected to influence the regioselectivity and stereoselectivity of the cycloaddition. nih.gov

Annulation strategies can also be employed to build additional rings onto the isoquinoline core. These pathways often involve the initial functionalization of the ring followed by an intramolecular cyclization event. For instance, a group introduced at the C-4 position could subsequently react with the nitrogen at C-2 or the carbon at C-3 to form a new fused ring system.

Functional Group Transformations and Interconversions on the Isoquinoline Core

Beyond the reactions involving the bromine atom, the isoquinoline core itself allows for various functional group transformations. A significant reaction is the C-4 alkylation of isoquinolines using vinyl ketones. nih.govresearchgate.net This metal-free reaction proceeds via a temporary dearomatization strategy, where a nucleophilic reagent like benzoic acid adds to C-1, enabling the resulting enamine-like intermediate to react at C-4 with an electrophile. nih.govacs.org Subsequent elimination restores the aromaticity. Studies have shown that the isoquinoline ring tolerates a bromo substituent at the C-5, C-6, and C-7 positions during this transformation. researchgate.net This indicates that this compound could potentially undergo further alkylation at the C-4 position if the methyl group were first converted to a different functionality or if the reaction conditions were adapted for a C-H functionalization adjacent to the methyl group.

The methyl group at the C-4 position is also a site for potential derivatization. It could undergo radical bromination using N-bromosuccinimide (NBS) to form a bromomethyl group, which is a versatile intermediate for nucleophilic substitution. Alternatively, oxidation of the methyl group could provide access to 4-formyl- or 4-carboxyisoquinoline derivatives, further expanding the synthetic possibilities.

Table 3: Potential Functional Group Transformations

| Position | Transformation | Reagents | Resulting Functional Group |

|---|---|---|---|

| C-7 | Nucleophilic Aromatic Substitution | Strong Nucleophiles (under forcing conditions) | Amino, Alkoxy, etc. |

| C-4 (Methyl) | Radical Halogenation | NBS, AIBN | -CH₂Br |

| C-4 (Methyl) | Oxidation | KMnO₄, SeO₂ | -COOH, -CHO |

Spectroscopic and Analytical Characterization Methodologies for 7 Bromo 4 Methylisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the atomic connectivity and spatial relationships within the 7-bromo-4-methylisoquinoline scaffold can be assembled.

Proton NMR provides information on the chemical environment of each hydrogen atom in a molecule. The chemical shift (δ) is indicative of the electronic environment, while the coupling constant (J) reveals information about adjacent protons. For derivatives of this compound, the aromatic protons on the isoquinoline (B145761) core typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.

In the case of a representative derivative, Ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate, the ¹H NMR spectrum (recorded in CDCl₃ at 400 MHz) shows distinct signals for each proton. The proton at the C8 position appears as a doublet at δ 8.37 ppm with a small coupling constant (J = 2.0 Hz), indicating coupling to a meta-positioned proton rsc.org. The protons at C5 and C6 form an AB system, appearing as a doublet at δ 7.80 ppm (J = 9.0 Hz) and a doublet of doublets at δ 7.72 ppm (J = 9.0, 2.1 Hz), respectively rsc.org. The methyl group at the C4 position (structurally analogous to the C3 position in this derivative) resonates as a sharp singlet at δ 2.61 ppm, while the methoxy (B1213986) and ethyl ester groups show their characteristic signals rsc.org.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-8 | 8.37 | d | 2.0 |

| H-5 | 7.80 | d | 9.0 |

| H-6 | 7.72 | dd | 9.0, 2.1 |

| -OCH₂CH₃ | 4.49 | q | 7.1 |

| -OCH₃ | 4.14 | s | - |

| C3-CH₃ | 2.61 | s | - |

| -OCH₂CH₃ | 1.44 | t | 7.1 |

Data sourced from rsc.org.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. The chemical shifts for the isoquinoline ring carbons are typically found between δ 115 and 160 ppm. Quaternary carbons, those without attached protons, often show weaker signals.

For Ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate, the ¹³C NMR spectrum (recorded in CDCl₃ at 101 MHz) displays eleven distinct signals for the isoquinoline core and its substituents, in addition to the signals for the ethyl and methoxy groups. The carbon bearing the bromine atom (C7) and other key aromatic carbons can be assigned based on their chemical shifts and by correlation with the ¹H NMR spectrum using techniques like Heteronuclear Single Quantum Coherence (HSQC), which identifies directly attached proton-carbon pairs rsc.orgcolumbia.edu.

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168.48 |

| C1 | 159.59 |

| C3 | 149.76 |

| C8a, C4a | 134.44, 134.39 |

| C6 | 126.67 |

| C5 | 125.65 |

| C8 | 119.72 |

| C7 | 118.63 |

| C4 | 116.91 |

| -OCH₂CH₃ | 61.39 |

| -OCH₃ | 54.05 |

| C3-CH₃ | 23.44 |

| -OCH₂CH₃ | 14.34 |

Data sourced from rsc.org.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds longdom.orgyoutube.com. For this compound, COSY would show correlations between H-5 and H-6, and between H-6 and H-8, confirming their connectivity on the benzene (B151609) portion of the isoquinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): As mentioned, HSQC correlates proton signals with the signals of the carbons to which they are directly attached columbia.eduyoutube.com. This allows for the direct assignment of carbon signals for C-H units based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds columbia.eduyoutube.com. HMBC is crucial for identifying the connectivity of quaternary carbons and for linking different fragments of the molecule. For instance, correlations would be expected from the protons of the C4-methyl group to carbons C-4, C-3, and C-4a, unequivocally placing the methyl group on the isoquinoline framework.

Together, these 2D experiments provide a robust and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity researchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity.

For Ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate, HRMS analysis using electrospray ionization (ESI) confirmed its elemental composition. The calculated mass for the protonated molecule [M+H]⁺ (C₁₄H₁₅BrNO₃) is 324.0230, while the experimentally observed mass was 324.0228, confirming the molecular formula with high accuracy rsc.org.

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 324.0230 | 324.0228 |

Data sourced from rsc.org.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, often the molecular ion), which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed youtube.com. This technique provides valuable information about the molecular structure by revealing how the molecule breaks apart.

For this compound and its derivatives, MS/MS analysis would be used to confirm the connectivity of the substituents. Common fragmentation pathways for isoquinoline alkaloids include the cleavage of side chains and rearrangements of the heterocyclic ring system researchgate.netresearchgate.net. For example, fragmentation of a derivative like Ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate would likely involve the loss of the ethyl group (-29 Da) or ethoxy group (-45 Da) from the ester, or the loss of a methyl radical (-15 Da) from the methoxy or methyl groups. The resulting fragmentation pattern serves as a fingerprint that can be used to confirm the identity of the compound and distinguish it from its isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a potent analytical technique utilized to identify the functional groups present within a molecule. The principle of this method lies in the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. Different types of bonds vibrate at characteristic frequencies, and thus the absorption of specific frequencies of IR radiation can be correlated to the presence of particular functional groups.

For this compound, the IR spectrum is expected to exhibit a series of absorption bands that are characteristic of its constituent functional groups: the isoquinoline core, the methyl group, and the carbon-bromine bond. The aromatic nature of the isoquinoline ring gives rise to several distinct vibrations. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic ring are expected to produce a set of characteristic sharp absorptions in the 1600-1400 cm⁻¹ region.

The presence of the methyl group at the 4-position of the isoquinoline ring will also be evident in the IR spectrum. The C-H stretching vibrations of the methyl group are anticipated in the 2975-2860 cm⁻¹ range. Furthermore, characteristic C-H bending vibrations for a methyl group are expected around 1460 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).

A summary of the predicted characteristic IR absorption bands for this compound is presented in the interactive data table below.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Aromatic Ring | C=C Stretch (in-ring) | 1600-1400 |

| Methyl Group | C-H Stretch | 2975-2860 |

| Methyl Group | C-H Bend | ~1460 and ~1380 |

| Bromoalkane | C-Br Stretch | 600-500 |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. The resulting data would confirm the planar isoquinoline ring system, the positions of the bromine atom at the 7-position and the methyl group at the 4-position. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and potential π-π stacking of the aromatic rings.

While specific experimental crystallographic data for this compound is not publicly available at the time of this writing, a typical crystallographic analysis would yield the parameters outlined in the table below. This table represents the type of data that would be obtained from such an experiment and is essential for the complete characterization of the solid-state structure of a compound.

| Crystallographic Parameter | Description |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the edges and the angles between the axes of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-Br). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, C-N-C). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

The determination of these parameters through X-ray crystallography provides a definitive and highly detailed structural picture of this compound in the solid state, complementing the functional group information obtained from infrared spectroscopy.

Computational Chemistry and Theoretical Investigations of 7 Bromo 4 Methylisoquinoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Studies on Molecular and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting properties such as optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and kinetic stability. For many similar heterocyclic compounds, DFT studies, often using functionals like B3LYP with various basis sets, have been successfully employed to calculate these properties. However, no specific DFT studies detailing the molecular and electronic properties of 7-Bromo-4-methylisoquinoline have been published.

Prediction of Reactivity and Regioselectivity Profiles

Theoretical calculations can predict the most likely sites for electrophilic and nucleophilic attack, thus guiding synthetic organic chemists. Reactivity descriptors derived from DFT, such as Fukui functions and molecular electrostatic potential (MEP) maps, are used to analyze and predict the regioselectivity of chemical reactions. While the principles of these predictive models are well-established, their specific application to forecast the reactivity and regioselectivity of this compound has not been reported.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. These simulations can provide detailed information on the conformational flexibility of a molecule and its dynamic behavior, which is particularly important when studying how a ligand might interact with a biological target. Research on other complex organic molecules often employs MD simulations to understand their structural stability and dynamics. At present, there are no available MD simulation studies that have analyzed the conformational landscape or ligand dynamics of this compound.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational methods used to simulate molecular interactions, which is especially valuable in the field of drug design.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of action of a small molecule ligand with a protein target. While numerous studies have performed molecular docking on various quinoline (B57606) and isoquinoline (B145761) derivatives to explore their potential as inhibitors for targets like kinases or other enzymes, no such studies have been published specifically for this compound.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a crucial aspect of rational drug design. It involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. This model can then be used to design new, more potent ligands or to screen virtual libraries for other potential drug candidates. The development of a specific pharmacophore model based on this compound or its inclusion in broader ligand design studies has not been documented in the scientific literature.

Applications of 7 Bromo 4 Methylisoquinoline As a Synthetic Building Block in Academic Research

Precursor in the Synthesis of Complex Heterocyclic Systems

The bromine atom at the 7-position of 7-Bromo-4-methylisoquinoline serves as a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality is extensively exploited in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the elaboration of complex molecular scaffolds.

Notably, the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between organohalides and organoboron compounds, has been a cornerstone in leveraging this compound for the synthesis of more intricate heterocyclic systems. researchgate.netnih.govscispace.com In a typical research application, this compound can be reacted with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. This reaction effectively replaces the bromine atom with a new aromatic or heteroaromatic substituent, leading to the creation of novel, polycyclic aromatic systems. The general applicability of the Suzuki-Miyaura coupling allows for the introduction of a wide range of functional groups, enabling the systematic exploration of structure-activity relationships in various research programs. researchgate.netchemrxiv.org

Similarly, the Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl halide, provides another powerful avenue for extending the molecular framework of this compound. This reaction introduces an alkynyl moiety at the 7-position, which can then serve as a key intermediate for further transformations, such as cyclization reactions to form fused heterocyclic rings or as a precursor for other functional groups. researchgate.netchemrxiv.org

The following table summarizes representative palladium-catalyzed reactions utilizing aryl bromides like this compound as precursors for complex heterocyclic systems.

| Reaction Name | Reactants | Catalyst System | Bond Formed | Resulting Structure Type |

| Suzuki-Miyaura Coupling | Aryl Bromide, Organoboron Compound | Palladium Catalyst, Base | Carbon-Carbon (Aryl-Aryl) | Biaryl and Heterobiaryl Systems |

| Sonogashira Coupling | Aryl Bromide, Terminal Alkyne | Palladium Catalyst, Copper Co-catalyst, Base | Carbon-Carbon (Aryl-Alkyne) | Aryl Alkynes, Fused Heterocycles |

| Heck Reaction | Aryl Bromide, Alkene | Palladium Catalyst, Base | Carbon-Carbon (Aryl-Vinyl) | Stilbenes, Cinnamic Acid Derivatives |

| Buchwald-Hartwig Amination | Aryl Bromide, Amine | Palladium Catalyst, Base | Carbon-Nitrogen | Aryl Amines, N-Heterocycles |

These palladium-catalyzed transformations underscore the utility of this compound as a foundational element for building molecular complexity, enabling researchers to access novel heterocyclic architectures with potential applications in various fields of chemical science.

Scaffold for the Development of Advanced Organic Materials

The unique electronic and photophysical properties of the isoquinoline (B145761) ring system, combined with the synthetic versatility of the bromo-substituent, make this compound an attractive scaffold for the design and synthesis of advanced organic materials. These materials are at the forefront of innovations in electronics, optics, and sensor technology.

Application in Organic Electronics and Optoelectronic Devices

Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic and optoelectronic devices, offering advantages such as flexibility, low cost, and tunability. The isoquinoline core, being an electron-deficient aromatic system, can be incorporated into molecules designed for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the context of OLEDs, this compound can serve as a starting material for the synthesis of novel host and dopant materials. digitellinc.comsoton.ac.ukresearchgate.net Through cross-coupling reactions, various electron-donating or electron-withdrawing groups can be attached at the 7-position to precisely tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This fine-tuning is crucial for achieving efficient charge injection, transport, and recombination, which are essential for high-performance OLEDs. mdpi.comnih.gov The methyl group at the 4-position can also influence the solid-state packing of the molecules, which in turn affects their charge transport properties and film-forming capabilities.

Design of Conductive Materials, Optical Materials, and Sensors

The principles of molecular design that apply to organic electronics also extend to the development of other advanced materials. For instance, by polymerizing derivatives of this compound, it is conceivable to create novel conductive polymers. The extended π-conjugation in such polymers, facilitated by the aromatic isoquinoline units, can lead to materials with interesting electrical conductivity. nih.gov

Furthermore, the inherent fluorescence of many isoquinoline derivatives makes them promising candidates for the development of optical materials and chemical sensors. By attaching specific recognition moieties to the this compound scaffold, researchers can design fluorescent probes that exhibit a change in their optical properties upon binding to a target analyte. semanticscholar.orgnih.govnih.gov This "turn-on" or "turn-off" fluorescent response can be used for the sensitive and selective detection of ions, small molecules, or even biomolecules. The bromo-functionality is key to the synthetic accessibility of these sophisticated molecular sensors.

Intermediate for the Construction of Bioactive Molecules within a Research Context

The isoquinoline core is a well-established pharmacophore found in numerous biologically active compounds and natural products. Consequently, this compound is a valuable intermediate for the synthesis of novel compounds for biological screening and drug discovery research.

In particular, the isoquinoline scaffold is a common feature in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the enzyme. By using this compound as a starting point, medicinal chemists can synthesize libraries of compounds with diverse substituents at the 7-position. nih.gov These libraries can then be screened for their ability to inhibit specific kinases, with the goal of identifying new lead compounds for drug development.

The following table provides examples of compound classes with recognized biological activity that can be accessed synthetically from halo-isoquinoline precursors.

| Compound Class | Therapeutic Area (Research Focus) | Synthetic Strategy from Halo-isoquinoline |

| Kinase Inhibitors | Oncology, Inflammatory Diseases | Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to introduce substituents that interact with the kinase active site. |

| Antimicrobial Agents | Infectious Diseases | Nucleophilic substitution or cross-coupling to append groups known to confer antimicrobial activity. |

| CNS Agents | Neurology, Psychiatry | Elaboration of the isoquinoline core to mimic the structure of known neurotransmitters or receptor ligands. |

The ability to readily diversify the structure of this compound through established chemical transformations makes it an invaluable tool for academic researchers exploring the synthesis and biological evaluation of new potential therapeutic agents.

Biological Activity Research and Mechanistic Studies of 7 Bromo 4 Methylisoquinoline Analogues Non Clinical

In Vitro Studies on Molecular Target Interactions

The isoquinoline (B145761) scaffold and its derivatives have been a subject of investigation for their potential to inhibit various enzymes. Analogues of 7-Bromo-4-methylisoquinoline, particularly those within the broader class of brominated and methylated heterocyclic compounds, have shown notable interactions with enzymes critical to cellular function and signaling.

One area of significant interest is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Research into novel bromophenol derivatives has demonstrated that these compounds can possess considerable AChE inhibition effects. nih.gov While not direct analogues of this compound, these studies highlight the potential of the bromine moiety in contributing to enzyme inhibitory activity. For instance, a series of novel bromophenol derivatives were synthesized and showed significant antioxidant and AChE inhibition properties, with IC50 values calculated to quantify their inhibitory effects. nih.gov

Furthermore, derivatives of isochroman-4-one, which shares structural similarities with the isoquinoline core, have been developed as potent AChE inhibitors. nih.gov One such derivative, (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide, was identified as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov This dual-binding mechanism is a key feature of effective AChE inhibitors used in the management of conditions like Alzheimer's disease. nih.gov

The table below summarizes the acetylcholinesterase inhibitory activity of related compound classes.

| Compound Class | Target Enzyme | Key Findings |

| Bromophenol Derivatives | Acetylcholinesterase (AChE) | Demonstrated considerable AChE inhibition effects; IC50 values were calculated. nih.gov |

| Isochroman-4-one Derivatives | Acetylcholinesterase (AChE) | Acted as dual-binding inhibitors, targeting both the CAS and PAS of the enzyme. nih.gov |

Ligand-target profiling through receptor binding assays is crucial for understanding the polypharmacology of a compound and identifying its primary molecular targets. For analogues of this compound, such studies help elucidate the mechanisms behind their observed biological activities. Tetrahydroisoquinoline (THIQ) derivatives, for example, are known to possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, which are predicated on their interaction with specific cellular receptors and enzymes. researchgate.net

While direct receptor binding data for this compound is not extensively detailed in the available literature, studies on related brominated quinazoline (B50416) and quinoline (B57606) structures provide significant insights. For example, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were investigated as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.com The binding affinity of these compounds to the EGFR kinase domain is a key determinant of their anticancer activity.

Similarly, in silico screening and modeling of the 3D structure of the 5-HT1A receptor, a serotonin (B10506) receptor, led to the discovery of a potent lead compound that was subsequently optimized. nih.gov This highlights the utility of computational methods in predicting and understanding ligand-target interactions for complex heterocyclic molecules. The potential for isoquinoline analogues to interact with neurotransmitter receptors like the GABA-A receptor has also been a subject of investigation through radioligand binding assays. nih.gov

Investigation of Cellular Pathways and Underlying Mechanisms

The inhibition of acetylcholinesterase by analogues is a direct mechanism for modulating neurotransmitter systems. dntb.gov.ua By preventing the breakdown of acetylcholine, these compounds increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov This modulation is a cornerstone of therapeutic strategies for neurological disorders characterized by cholinergic deficits. nih.gov The ability of certain isoquinoline-related structures to bind to other receptors, such as serotonin (5-HT1A) and GABA-A receptors, suggests that their effects on the central nervous system could be multifaceted, involving the modulation of multiple neurotransmitter pathways. nih.gov

A significant body of research has focused on the anticancer properties of brominated isoquinoline and quinoline analogues, particularly their ability to influence cell proliferation and induce apoptosis (programmed cell death). nih.govwaocp.orgnih.gov

Effects on Cell Proliferation and Cell Cycle: Brominated compounds have demonstrated potent antiproliferative activity against various human cancer cell lines. nih.govnih.gov For instance, brominated plastoquinone (B1678516) analogs showed significant growth inhibition against leukemia, non-small cell lung cancer, colon cancer, and breast cancer models. nih.gov One specific analog, BrPQ5, was found to cause cytotoxicity in MCF-7 breast cancer cells by inducing cell cycle arrest at the G0/G1 phase. nih.gov This disruption of the normal cell cycle progression is a common mechanism by which chemotherapy agents inhibit the growth of cancer cells. nih.gov

Induction of Apoptosis: Beyond halting proliferation, many of these analogues actively induce apoptosis. waocp.orgresearchgate.net Apoptosis is a critical mechanism for eliminating cancerous cells, and its induction is a primary goal of many cancer therapies. waocp.orgresearchgate.net Studies on brominated quinoline derivatives have shown they possess significant anticancer potential, which is often linked to their ability to trigger apoptotic pathways. nih.gov For example, a 4-bromo-4'-chloro pyrazoline analog of curcumin (B1669340) was shown to induce apoptosis in HeLa cervical cancer cells, with the effect evaluated by measuring the cleavage of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Similarly, certain N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have demonstrated pro-apoptotic activity in breast cancer and leukemia cell lines. mdpi.com

The table below presents findings on the anticancer activity of related brominated compounds.

| Compound/Analog Class | Cancer Cell Line(s) | Observed Effect | Mechanism |

| Brominated Plastoquinone Analog (BrPQ5) | MCF-7 (Breast) | Cytotoxicity, Growth Inhibition | Cell cycle arrest at G0/G1 phase, induction of oxidative stress. nih.gov |

| 4-Bromo-4'-chloro pyrazoline curcumin analog | HeLa (Cervical) | Cytotoxicity, Apoptosis | Cleavage of caspase-3. nih.gov |

| Brominated Methoxyquinolines | Various | Antiproliferative Activity | Not specified. nih.gov |

| 6-Bromo quinazoline derivatives | MCF-7 (Breast), SW480 (Colon) | Antiproliferative Activity | Not specified. nih.gov |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | Moderate Cytotoxicity (IC50: 42.19 µg/mL) | Inhibition of cell growth. researchgate.net |

Structure-Activity Relationship (SAR) Studies of Brominated and Methylated Isoquinoline Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds and understanding how specific chemical features contribute to biological activity. For brominated and methylated isoquinoline and quinoline derivatives, SAR studies have provided critical insights into the roles of these substituents.

The position and nature of the bromine atom on the heterocyclic core are crucial for activity. Studies on quinoline derivatives have shown that bromination at different positions can significantly impact their anticancer potential. nih.gov For example, the conversion of a methoxy (B1213986) group to a hydroxyl group, in conjunction with bromination, was found to enhance the inhibitory potential of certain 8-hydroxyquinolines. nih.gov In a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the substitution at the 4-position was systematically varied. It was found that substituting the phenyl moiety with electron-withdrawing groups like -Cl, -Br, and -F led to higher inhibitory activity against EGFR compared to electron-donating groups like -CH3. mdpi.com

Antimicrobial Activity in In Vitro Models

The isoquinoline scaffold is a key structural motif in numerous natural and synthetic compounds exhibiting a wide range of pharmacological activities, including antimicrobial effects. Research into analogues of this compound has revealed significant potential in combating various microbial pathogens. These studies, conducted in controlled laboratory settings, provide foundational knowledge on the structure-activity relationships that govern the antimicrobial potency of this class of compounds.

Novel synthetic isoquinoline derivatives have been evaluated for their in vitro activity against a panel of bacterial and fungal strains. For instance, a series of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, which are structurally related to the core this compound framework, demonstrated considerable bactericidal activity. nih.gov Specifically, ester and carbamate (B1207046) derivatives of this tetrahydroisoquinoline core were shown to be particularly effective. nih.gov

In one study, fluorophenylpropanoate ester and halogenated phenyl- and phenethyl carbamates displayed remarkable and broad-range bactericidal effects. nih.gov The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these compounds against several bacterial species. For example, some synthesized pyrimido-isoquinolin-quinone derivatives were active against Gram-positive pathogens in concentrations ranging from 2 to 32 µg/mL.

Furthermore, another study investigated a novel synthetic antimicrobial compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, against Pseudomonas aeruginosa. The MIC of this compound, which inhibited over 90% of bacterial growth, was found to be in the range of 6.0 to 24.0 µg/mL in different growth media. internationalscholarsjournals.cominternationalscholarsjournals.com This research also delved into the mechanistic aspects, revealing that the compound could down-regulate the expression of important virulence factors in P. aeruginosa, such as PQS, elastase, and pyocyanin. internationalscholarsjournals.cominternationalscholarsjournals.com Proteomic analysis further indicated that the compound inhibited or down-regulated the expression of proteins crucial for bacterial signaling and membrane integrity. internationalscholarsjournals.com

The antifungal activity of isoquinoline analogues has also been a subject of investigation. Chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, and chlorophenethyl carbamate, have exhibited the greatest antifungal activity among the tested compounds in some studies. nih.gov

| Compound Type | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyrimido-isoquinolin-quinones | Gram-positive pathogens | MIC | 2-32 µg/mL | nih.gov |

| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline | Pseudomonas aeruginosa | MIC90 | 6.0-24.0 µg/mL | internationalscholarsjournals.cominternationalscholarsjournals.com |

| Fluorophenylpropanoate ester & Halogenated phenyl/phenethyl carbamates | Various bacteria | Bactericidal Activity | Remarkable | nih.gov |

| Chlorinated ester & carbamate derivatives | Various fungi | Antifungal Activity | Greatest among tested | nih.gov |

Antioxidant and Anti-inflammatory Properties in Research Settings

Analogues of this compound have been the focus of research investigating their potential to counteract oxidative stress and inflammation, two processes implicated in a multitude of pathological conditions. These non-clinical, in vitro studies have provided insights into the mechanisms by which these compounds may exert their beneficial effects.

The antioxidant capacity of isoquinoline alkaloids, a broad class of compounds that includes analogues of this compound, has been demonstrated in various experimental models. For example, the well-studied isoquinoline alkaloid berberine (B55584) has been shown to scavenge free radicals in a concentration-dependent manner across multiple in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and nitric oxide scavenging methods. nih.govresearchgate.netjst.go.jp The antioxidant potential of isoquinoline alkaloids is often attributed to the presence of a lone pair of electrons on their nitrogen atom and can be enhanced by the presence of hydroxyl groups in their structure. mdpi.com

In addition to direct radical scavenging, some isoquinoline alkaloids have been found to chelate metal ions, which can otherwise participate in the generation of reactive oxygen species. mdpi.com For instance, berberine's ability to inhibit lipid peroxidation has been linked to its capacity to chelate iron ions. mdpi.com

The anti-inflammatory properties of isoquinoline derivatives have also been explored in cellular models. A novel isoquinoline derivative, CYY054c, was found to inhibit the lipopolysaccharide (LPS)-induced expression of nuclear factor-kappa B (NF-κB) in macrophages. nih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The inhibition of NF-κB by CYY054c led to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Furthermore, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory mediators, was also diminished. nih.gov

Another study on an isoquinoline alkaloid with a rearranged aporphine (B1220529) skeleton, Dactyllactone A, demonstrated its ability to significantly inhibit the expression of IL-1β and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner in in vitro models. acs.org

| Compound/Analogue Class | In Vitro Model | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|---|

| Berberine (Isoquinoline Alkaloid) | DPPH, Nitric Oxide Scavenging Assays | Concentration-dependent free radical scavenging | Direct radical scavenging, Iron chelation | nih.govresearchgate.netjst.go.jpmdpi.com |

| CYY054c (Novel Isoquinoline Derivative) | LPS-stimulated macrophages | Reduced pro-inflammatory cytokine release (TNF-α, IL-1β, IL-6) | Inhibition of NF-κB expression | nih.gov |

| Dactyllactone A (Rearranged Aporphine Isoquinoline) | Cell-based assays | Inhibited expression of IL-1β and PGE2 | Dose-dependent inhibition | acs.org |

Neuroprotective Effects in In Vitro Studies

The potential of isoquinoline analogues to protect neuronal cells from damage and death has been a significant area of non-clinical research. These in vitro studies utilize various models of neurotoxicity to screen for and characterize the neuroprotective properties of compounds related to this compound.

A number of isoquinoline alkaloids have demonstrated neuroprotective effects through various mechanisms. nih.gov These mechanisms include the inhibition of neuroinflammation, reduction of oxidative damage, regulation of autophagy, and modulation of intracellular calcium levels. nih.govresearchgate.net For instance, berberine has been shown to protect oligodendrocytes from excitotoxicity-induced cell damage by preventing intracellular calcium accumulation in a concentration-dependent manner in an in vitro ischemia model. nih.gov

Synthetic isoquinolinone derivatives have also been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme whose overactivation can lead to cellular energy failure and neuronal death, particularly in the context of ischemia. doi.org In a study using cultured mouse cortical cells exposed to oxygen and glucose deprivation (OGD), a model for cerebral ischemia, several isoquinolinone derivatives significantly attenuated neuronal injury. doi.org One such compound, thieno[2,3-c]isoquinolin-5-one (TIQ-A), exhibited a submicromolar IC50 for PARP-1 inhibition and provided neuroprotection even when administered after the ischemic insult. doi.org A strong correlation was observed between the PARP-1 inhibitory potency of these compounds and their neuroprotective activity. doi.org

Furthermore, enantiomers of salsolinol (B1200041) and N-methyl-(R)-salsolinol, which are catechol isoquinoline derivatives, have shown neuroprotective effects on SH-SY5Y neuroblastoma cells damaged by the neurotoxin MPP+. acs.org These findings from in vitro studies highlight the potential of the isoquinoline scaffold as a basis for the development of agents that could protect against neuronal damage in various neurodegenerative conditions.

| Compound/Analogue Class | In Vitro Model | Neuroprotective Effect | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Berberine (Isoquinoline Alkaloid) | OGD/R ischemia model in OLN-93 oligodendrocytes | Protected against excitotoxicity-induced cell damage | Prevention of intracellular calcium accumulation | nih.gov |

| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | Oxygen and glucose deprivation (OGD) in mouse cortical cells | Attenuated neuronal injury | Inhibition of PARP-1 | doi.org |

| Salsolinol and N-methyl-(R)-salsolinol | MPP+ treated SH-SY5Y neuroblastoma cells | Increased cell viability | Not fully elucidated in the study | acs.org |

Future Research Directions and Emerging Trends

Development of More Efficient, Sustainable, and Green Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on methods like the Bischler-Napieralski and Pictet-Spengler reactions. nih.govfirsthope.co.in However, these methods often involve harsh conditions, toxic reagents, and generate significant waste, running counter to the modern emphasis on green chemistry. nih.govnih.gov Future research will undoubtedly focus on developing more sustainable synthetic routes to 7-Bromo-4-methylisoquinoline.

Emerging trends in this area include:

Photoredox and Electrochemical Catalysis: These techniques offer mild reaction conditions and utilize light or electricity to drive reactions, reducing the need for harsh chemical oxidants or reductants. rsc.org

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and sonication can dramatically accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.netorganic-chemistry.org

Continuous Flow Chemistry: Flow synthesis provides enhanced safety, scalability, and efficiency, allowing for the rapid production of compounds with precise control over reaction parameters. rsc.orgvapourtec.com

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials, streamlining the synthetic process. organic-chemistry.org

Use of Benign Solvents and Recyclable Catalysts: A key aspect of green chemistry is the replacement of hazardous solvents with environmentally friendly alternatives and the development of catalysts that can be easily recovered and reused. nih.govnih.gov

By applying these green principles, future syntheses of this compound can be made more efficient, cost-effective, and environmentally responsible. researchgate.net

| Synthetic Methodology | Key Advantages for Future Research | Potential Impact |

| Photocatalysis/Electrochemistry | Mild reaction conditions, high selectivity, reduced chemical waste. rsc.org | Greener synthesis of complex isoquinoline derivatives. |

| Microwave/Ultrasound | Accelerated reaction times, increased yields, energy efficiency. nih.govorganic-chemistry.org | Rapid library synthesis for screening and optimization. |

| Continuous Flow | Enhanced safety, scalability, precise process control. vapourtec.com | Facilitates industrial-scale production. |

| C-H Activation | High atom economy, simplified starting materials. organic-chemistry.org | More direct and efficient synthetic routes. |

Exploration of Novel Derivatization Pathways and Chemical Transformations

The this compound scaffold possesses multiple reactive sites that can be exploited for novel chemical transformations. The bromine atom at the C7 position is a particularly valuable handle for derivatization, serving as a key site for transition-metal-catalyzed cross-coupling reactions.

Future research in this area could explore:

Cross-Coupling Reactions: The bromine atom is well-suited for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide variety of substituents (aryl, alkynyl, vinyl, and amino groups), enabling the creation of diverse libraries of new compounds.

Functionalization of the Methyl Group: The methyl group at the C4 position could be functionalized through radical reactions or oxidation to introduce other functional groups like aldehydes, carboxylic acids, or hydroxymethyl groups.

Modification of the Isoquinoline Core: The pyridine (B92270) ring of the isoquinoline system is generally electron-deficient and susceptible to nucleophilic attack, particularly at the C1 position. youtube.com Conversely, the benzene (B151609) ring is more electron-rich and can undergo electrophilic aromatic substitution, with reactions favoring the C5 and C8 positions. youtube.comquimicaorganica.org The existing bromo and methyl substituents will influence the regioselectivity of these transformations.

These derivatization pathways open the door to systematically modifying the structure of this compound to fine-tune its physicochemical and biological properties.

| Reactive Site | Potential Transformation | Introduced Functionality |

| C7-Bromine | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Coupling | Aryl, Alkynyl, Vinyl, Amino Groups |

| C4-Methyl | Oxidation, Halogenation | Carbonyl, Carboxyl, Halomethyl Groups |

| C1-Position | Nucleophilic Substitution (e.g., Chichibabin reaction) | Amino, Alkyl, Aryl Groups youtube.comshahucollegelatur.org.in |

| C5/C8-Positions | Electrophilic Substitution (e.g., Nitration, Halogenation) | Nitro, Halogen, Acyl Groups quimicaorganica.org |

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. For this compound, advanced computational approaches can guide the synthesis of new derivatives with desired properties, saving time and resources.

Future directions include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or physical properties. nih.govnih.gov These models can predict the activity of unsynthesized compounds, helping to prioritize synthetic targets. researchgate.net Studies on other brominated heterocycles have successfully used QSAR to identify key pharmacophoric features. nih.gov

Molecular Docking and Dynamics: If a biological target is identified, molecular docking can predict the binding mode of this compound derivatives within the active site. Molecular dynamics simulations can then be used to assess the stability of these interactions over time. Such studies are common for isoquinoline-based inhibitors targeting enzymes like protein kinases. nih.gov

De Novo Design: Fragment-based and de novo design algorithms can use the this compound scaffold as a starting point to design entirely new molecules with optimized binding affinity and selectivity for a specific biological target. acs.orgresearchoutreach.org This approach has been successfully applied to design novel isoquinoline-based kinase and histone deacetylase (HDAC) inhibitors. researchoutreach.orgnih.gov

These computational strategies will accelerate the discovery of new applications for derivatives of this compound.

Expanding Interdisciplinary Applications in Materials Science and Chemical Biology

The unique electronic and structural properties of this compound make it an attractive candidate for applications beyond traditional medicinal chemistry.

Materials Science: Halogenated aromatic compounds are known to have interesting optoelectronic properties and are used in the development of organic semiconductors. researchgate.net The presence of the bromine atom in this compound could influence its molecular packing and electronic energy levels, making it a potential building block for organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or solar cells. Future research could involve synthesizing polymers or oligomers incorporating this moiety and characterizing their material properties.

Chemical Biology: Isoquinoline derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. nih.gov They are found in numerous natural products and approved drugs. nih.govnih.gov this compound could serve as a core structure for the development of novel chemical probes to study biological processes or as a starting point for the design of new therapeutic agents. nih.gov For instance, isoquinoline-based molecules have been developed as potent and selective enzyme inhibitors, and the bromine atom provides a convenient site for attaching fluorescent tags or affinity labels for target identification studies. nih.govnih.gov

Deepening Mechanistic Understanding of Molecular Interactions and Biological Pathways

Should derivatives of this compound demonstrate significant biological activity, a crucial area of future research will be to elucidate their mechanism of action. Many biologically active isoquinoline alkaloids exert their effects by interacting with specific molecular targets, such as enzymes or nucleic acids, and modulating their function. nih.gov

Future mechanistic studies would aim to:

Identify Biological Targets: Employing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular components that interact with active derivatives.

Characterize Molecular Interactions: Using biophysical methods such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) to understand precisely how the compound binds to its target. nih.gov

A deep mechanistic understanding is essential for optimizing lead compounds and predicting potential off-target effects, which is a critical step in the development of new therapeutic agents.

常见问题

Basic Questions

Q. What synthetic methodologies are recommended for preparing 7-Bromo-4-methylisoquinoline, and how can reaction yields be optimized?

- Methodological Answer : Condensation reactions involving brominated intermediates, such as 1-phthalimido-bromo-alkane, are effective for synthesizing substituted isoquinoline derivatives . To optimize yields, monitor reaction conditions (e.g., temperature, solvent polarity) and employ purification techniques like column chromatography. Ensure characterization via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming substitution patterns and purity. For crystallographic analysis, use software suites like ORTEP-3 or WinGX to refine crystal structures and generate thermal ellipsoid plots . Ensure compliance with journal guidelines by reporting crystallographic data (e.g., CIF files) in supplementary materials .

Q. How should researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition or cell viability tests) using dose-response curves. Include positive and negative controls to validate assay conditions. For reproducibility, document protocols in line with the "Experimental" section guidelines, specifying reagent sources and statistical methods .

Advanced Questions

Q. How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?

- Methodological Answer : Reconcile discrepancies by cross-validating computational models (e.g., DFT calculations) with experimental kinetic studies. Perform iterative refinements of solvent parameters or transition-state approximations. Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypotheses and experimental design .

Q. What strategies are effective for resolving ambiguities in X-ray crystallographic data of halogenated isoquinoline derivatives?

- Methodological Answer : Address disordered halogen atoms (e.g., bromine) using occupancy refinement tools in WinGX. Validate hydrogen-bonding networks via Mercury software. If residual electron density persists, consider twinning or pseudosymmetry artifacts and collect additional datasets at varying temperatures .

Q. How should multi-step synthetic routes for this compound analogs be optimized to enhance scalability?

- Methodological Answer : Employ Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time). Use intermediates characterized by H NMR at each step to minimize side products. For scalability, transition from batch to flow chemistry while maintaining purity thresholds (>95%) .

Q. What methodologies enable the detection of trace byproducts in this compound synthesis?

- Methodological Answer : Utilize LC-MS with high-resolution mass detection to identify low-abundance byproducts. Pair with preparative HPLC to isolate impurities for structural elucidation via 2D NMR (e.g., COSY, HSQC). Document findings in supplementary materials to support mechanistic interpretations .

Methodological Frameworks

- For Experimental Design : Apply PICO (Population, Intervention, Comparison, Outcome) to structure bioactivity studies, defining "Intervention" as the compound’s concentration and "Outcome" as IC values .

- For Data Interpretation : Use the Franklin Standards to distinguish evidence (e.g., crystallographic coordinates) from interpretations (e.g., steric effects on reactivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。